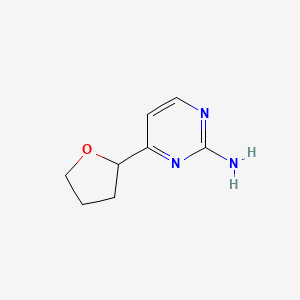

4-(Oxolan-2-yl)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

4-(oxolan-2-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C8H11N3O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2,(H2,9,10,11) |

InChI Key |

PVXBSXUKYSGPLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)C2=NC(=NC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Oxolan 2 Yl Pyrimidin 2 Amine and Its Analogs

Historical Development of Synthetic Routes to Pyrimidine (B1678525) and Oxolane-Substituted Heterocycles

The study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org The parent pyrimidine compound was later prepared in 1900 by Gabriel and Colman. wikipedia.org Early laboratory synthesis of a pyrimidine derivative, specifically barbituric acid, was reported in 1879 by Grimaux, who used urea (B33335) and malonic acid. wikipedia.org The pyrimidine ring system is a fundamental component of various natural compounds, including nucleotides like cytosine, thymine, and uracil, as well as vitamin B1 (thiamine). wikipedia.orgijpsjournal.com

The de novo biosynthesis of pyrimidines is an ancient and essential metabolic pathway. nih.govwikipedia.org In this natural process, the pyrimidine ring is constructed from simpler molecules such as carbamoyl (B1232498) phosphate (B84403) and aspartate. wikipedia.orgcreative-proteomics.com This pathway involves several enzymatic steps, including the formation of carbamoyl phosphate, its reaction with aspartate to form carbamoyl aspartate, cyclization to dihydroorotate, and subsequent oxidation to orotate. wikipedia.orgcreative-proteomics.com

The synthesis of tetrahydrofurans (oxolanes) has also been a significant area of research due to their presence in numerous natural products with diverse biological activities. nih.gov Classical methods for forming the tetrahydrofuran (B95107) ring often rely on intramolecular SN2 reactions, where a hydroxyl group displaces a tethered leaving group like a halide or sulfonate. nih.gov

Classical Synthetic Approaches to the Core Structure

Classical methods for synthesizing the 4-(Oxolan-2-yl)pyrimidin-2-amine core structure typically involve the separate construction of the pyrimidine ring followed by the introduction of the oxolane substituent.

The principal synthesis of pyrimidines involves the cyclization of a β-dicarbonyl compound with a compound containing an N-C-N fragment. wikipedia.org A common and historic method is the reaction of guanidine (B92328) with a suitable three-carbon precursor. For the synthesis of 2-aminopyrimidine (B69317), this can involve the condensation of guanidine with compounds like propynal or its derivatives under acidic conditions. google.com Another approach utilizes the reaction of guanidinium (B1211019) nitrate (B79036) with an addition aldehyde oil (derived from DMF and acetal) under the catalysis of sodium methylate. google.com

A general and widely used method for constructing the 2-aminopyrimidine skeleton is the condensation of a 1,3-dielectrophilic three-carbon unit with guanidine. Variations of this approach allow for the synthesis of a wide range of substituted 2-aminopyrimidines. For instance, α,β-unsaturated ketones can react with guanidine to form dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines.

| Precursors | Reagents & Conditions | Product | Reference |

| Propynal and Guanidine | Acidic conditions | 2-Aminopyrimidine | google.com |

| Addition aldehyde oil and Guanidinium nitrate | Sodium methylate, 80-90°C, 0.20-0.25 MPa | 2-Aminopyrimidine | google.com |

| 1,3-Diketone and Guanidine | Base catalyst (e.g., NaOEt), EtOH, reflux | Substituted 2-Aminopyrimidine | General Method |

Once the pyrimidine ring is formed, the oxolane group can be introduced at the C4 position. A common strategy involves the generation of a nucleophilic pyrimidine species that can react with an electrophilic tetrahydrofuran derivative. For instance, lithiation of a protected 2-aminopyrimidine at the C4 position, followed by reaction with an electrophile like 2-acetoxytetrahydrofuran, can form the desired C-C bond.

Alternatively, a pre-functionalized pyrimidine, such as 2-amino-4-chloropyrimidine, can undergo a nucleophilic substitution reaction. The oxolane moiety can be introduced as a nucleophile, for example, by preparing an organometallic reagent derived from 2-bromotetrahydrofuran. However, a more common approach involves the coupling of a pyrimidine derivative with a suitable oxolane precursor.

Langer's group has reported the synthesis of 2,4,6-trisubstituted pyrimidine derivatives through the ring transformation of 2-alkylidene tetrahydrofurans with amidines. researchgate.net

The pyrimidine ring can be functionalized at various positions to create analogs. The C2 and C4 positions are particularly reactive and susceptible to modification. umich.edu

C4 Position : The C4 position of pyrimidine nucleosides can be activated for substitution. For example, treatment with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) converts the C4 amide carbonyl into a more reactive O4-(benzotriazolyl) derivative. nih.govnih.gov This intermediate can then be reacted with various nucleophiles, including amines and thiols, to introduce new functional groups. nih.govnih.gov Another method involves converting a pyrimidone to a 4-chloropyrimidine (B154816), which can then undergo nucleophilic aromatic substitution (SNAr) reactions. nih.gov

C2 Position : The 2-amino group can be modified, although this is less common than C4 functionalization. It can be involved in further cyclization reactions or be replaced under certain conditions. For instance, introducing a thiomethyl group at the C2 position has been explored to modify the biological activity of pyrimidine derivatives. nih.gov

A general method for synthesizing 2-aminopyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534). mdpi.com This allows for the introduction of diverse substituents at the C4 and C6 positions while retaining the C2-amino group.

Modern and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for constructing substituted pyrimidines.

Transition metal-catalyzed reactions have become indispensable tools for the synthesis of pyrimidines and their analogs. nih.govresearchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Stille reactions, are widely used to form C-C bonds. mdpi.com For instance, a 4-chloropyrimidine can be coupled with an organoboron reagent derived from oxolane (Suzuki coupling) to construct the 4-(oxolan-2-yl)pyrimidine core. mdpi.com Similarly, the Sonogashira coupling of a 4-halopyrimidine with a terminal alkyne, followed by cyclization with an amidine, can yield highly substituted pyrimidines. growingscience.com

Copper-catalyzed reactions have also proven effective. A copper-catalyzed cycloaddition of alkynes with nitrogen-containing molecules like amidines or guanidines is a powerful method for building the pyrimidine ring. mdpi.com Furthermore, iron complexes have been developed as eco-friendly catalysts for the synthesis of trisubstituted pyrimidines under mild aerobic conditions. organic-chemistry.org

Recent reviews have highlighted the growing importance of transition metal-catalyzed strategies for pyrimidine synthesis between 2017 and 2023, emphasizing sustainable and selective protocols. nih.gov Ultrasound irradiation has also emerged as a green energy source to promote pyrimidine synthesis, often leading to shorter reaction times and higher yields. nih.gov

| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |

| Suzuki Coupling | Pd(PPh₃)₄, Base | 4-Halopyrimidine, Oxolaneboronic acid | 4-(Oxolan-2-yl)pyrimidine | mdpi.com |

| Buchwald-Hartwig Coupling | Pd₂(dba)₃, X-Phos, K₂CO₃ | 4-Halopyrimidine, Amine | 4-Aminopyrimidine derivative | nih.gov |

| Copper-Catalyzed Cycloaddition | Cu(II) salt | Alkyne, Amidine | Substituted Pyrimidine | mdpi.com |

| Iron-Catalyzed Dehydrogenative Functionalization | Arylazo pincer iron complex | Alcohol, Alkyne, Amidine | Trisubstituted Pyrimidine | organic-chemistry.org |

Flow Chemistry and Continuous Synthesis Methods

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of pyrimidine derivatives, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for higher yields and purity. While a specific flow synthesis for 4-(oxolan-2-yl)pyrimidin-2-amine is not extensively documented, established flow chemistry protocols for analogous heterocyclic compounds can be adapted. mdpi.com

A plausible flow synthesis would involve the continuous feeding of a β-ketoester or a related 1,3-dicarbonyl compound bearing the oxolane moiety and a solution of guanidine or a guanidine salt into a heated microreactor or a packed-bed reactor. The reaction mixture would then pass through the reactor coil at a controlled flow rate and temperature, allowing for rapid and efficient cyclocondensation to form the pyrimidine ring. The product stream could then be subjected to in-line purification, for instance, using solid-phase extraction cartridges, to afford the desired 2-aminopyrimidine derivative.

Table 1: Illustrative Parameters for a Hypothetical Flow Synthesis of 2-Aminopyrimidine Analogs

| Parameter | Value | Purpose |

| Reactor Type | Packed-bed with a solid base catalyst | To facilitate the condensation reaction |

| Temperature | 100-150 °C | To accelerate the reaction rate |

| Pressure | 10-15 bar | To maintain the solvent in the liquid phase |

| Residence Time | 5-20 minutes | To ensure complete conversion |

| Solvents | Methanol, Ethanol (B145695), or Acetonitrile | To dissolve reactants and facilitate flow |

Solvent-Free or Environmentally Benign Approaches

In line with the principles of green chemistry, several environmentally benign methods can be envisioned for the synthesis of 4-(oxolan-2-yl)pyrimidin-2-amine and its analogs. These methods aim to reduce or eliminate the use of hazardous solvents and reagents.

One such approach is solvent-free synthesis , where the reactants are mixed and heated together without a solvent. For instance, the condensation of an appropriate oxolane-containing β-dicarbonyl compound with guanidine can be carried out by grinding the solids together, sometimes with a catalytic amount of a solid acid or base, and then heating the mixture. mdpi.comnih.gov This method, often referred to as mechanochemistry, can lead to high yields and simplified work-up procedures. mdpi.comnih.gov

Another green approach involves the use of microwave-assisted synthesis . Microwave irradiation can significantly accelerate the rate of the cyclocondensation reaction, often leading to higher yields in shorter reaction times compared to conventional heating. This technique is also amenable to solvent-free conditions or the use of green solvents like water or ethanol.

The use of recyclable catalysts , such as solid-supported acids or bases, can also contribute to a more environmentally friendly process by simplifying catalyst recovery and reuse.

Table 2: Comparison of Conventional and Green Synthesis Approaches for 2-Aminopyrimidine Analogs

| Method | Typical Solvent(s) | Typical Reaction Time | Typical Yield | Environmental Considerations |

| Conventional Heating | DMF, Ethanol, Toluene | 6-24 hours | 60-80% | Use of volatile and potentially toxic solvents |

| Microwave-Assisted | Ethanol, Water, Solvent-free | 10-60 minutes | 75-95% | Reduced energy consumption and reaction time |

| Solvent-Free Grinding | None | 30-90 minutes | 70-90% | Elimination of solvent waste |

Stereoselective Synthesis of Chiral 4-(Oxolan-2-yl)pyrimidin-2-amine Isomers

The oxolane ring in 4-(oxolan-2-yl)pyrimidin-2-amine contains a chiral center at the 2-position, leading to the existence of (R) and (S) enantiomers. The stereoselective synthesis of these isomers is crucial as they may exhibit different biological activities.

An enantioselective synthesis of a specific isomer of 4-(oxolan-2-yl)pyrimidin-2-amine would likely involve the use of a chiral starting material or a chiral catalyst.

One strategy would be to start with an enantiomerically pure oxolane-containing precursor. For example, the asymmetric reduction of a suitable ketone precursor to the corresponding chiral alcohol, followed by its conversion to a leaving group and subsequent cyclization, can yield an enantiomerically enriched tetrahydrofuran derivative. This chiral building block can then be elaborated to the final pyrimidine compound.

Alternatively, an asymmetric catalytic reaction could be employed. For instance, a catalytic asymmetric Henry reaction followed by an iodocyclization has been used to create chiral polysubstituted tetrahydrofurans with high enantioselectivity. nih.gov A similar strategy could be adapted to generate a chiral oxolane intermediate for the synthesis of the target molecule.

When additional stereocenters are present in the molecule, diastereoselective synthesis becomes important. The relative stereochemistry of the substituents on the oxolane ring can be controlled through various methods. For example, substrate-controlled diastereoselective reactions can be employed, where the existing stereocenter(s) in the starting material direct the stereochemical outcome of subsequent reactions.

Radical cyclizations of acyclic precursors have been shown to be effective in the diastereoselective synthesis of substituted tetrahydrofurans. The diastereoselectivity of these reactions can often be influenced by the choice of reagents and reaction conditions.

Comparative Analysis of Synthetic Efficiencies, Regioselectivity, and Yields

The choice of synthetic strategy for 4-(oxolan-2-yl)pyrimidin-2-amine and its analogs will depend on factors such as the desired scale of synthesis, cost, and the need for stereochemical control.

The classical Principal Synthesis , involving the condensation of a β-dicarbonyl compound with guanidine, is a robust and widely used method for constructing the 2-aminopyrimidine core. However, when using unsymmetrical β-dicarbonyl compounds, this reaction can lead to issues with regioselectivity , potentially yielding a mixture of constitutional isomers. The regiochemical outcome is often influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Table 3: Illustrative Comparison of Synthetic Routes to Substituted 2-Aminopyrimidines

| Synthetic Route | Key Transformation | Typical Yields | Advantages | Disadvantages |

| Principal Condensation | Cyclocondensation of a β-ketoester with guanidine | 50-85% | Readily available starting materials, straightforward | Potential for low regioselectivity with unsymmetrical ketones |

| Cross-Coupling | Suzuki or Stille coupling of a 4-halopyrimidine with an organometallic oxolane reagent | 60-95% | High regioselectivity, mild reaction conditions | Requires pre-functionalized starting materials, potential for metal contamination |

| From Dichloropyrimidines | Nucleophilic substitution of 2-amino-4,6-dichloropyrimidine | 70-90% | High-yielding, readily available starting material | May require harsh conditions, potential for side reactions |

Another common approach involves the use of 2-amino-4,6-dichloropyrimidine as a starting material. mdpi.comnih.govnih.gov One of the chloro-substituents can be selectively replaced by the oxolane group through a nucleophilic substitution reaction, followed by the reduction of the remaining chloro group. This method can be high-yielding but may require careful control of reaction conditions to ensure selectivity.

Chemical Reactivity and Derivatization of the 4 Oxolan 2 Yl Pyrimidin 2 Amine Core

Reactions at the Pyrimidine (B1678525) Nitrogen Atoms

The pyrimidine ring possesses two nitrogen atoms, which are generally less nucleophilic than the exocyclic amino group due to the delocalization of their lone pairs within the aromatic system. However, under specific conditions, they can participate in reactions.

Alkylation at the ring nitrogens of 2-aminopyrimidines can be a challenging endeavor due to the competing nucleophilicity of the 2-amino group. Selective N-alkylation of the pyrimidine ring often requires prior modification of the amino group to reduce its reactivity, for instance, through acylation. Subsequent reaction with alkylating agents, such as alkyl halides or sulfates, could then proceed at one of the ring nitrogens. The regioselectivity of this alkylation (N1 versus N3) would be influenced by steric hindrance imposed by the adjacent oxolane ring and the electronic effects of the substituents.

Reactions at the Amine Functional Group

The primary amino group at the C2 position is the most nucleophilic site in the molecule and readily undergoes a variety of chemical transformations.

Acylation and Sulfonylation

The 2-amino group of 4-(Oxolan-2-yl)pyrimidin-2-amine is expected to react readily with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid byproduct.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Reaction Conditions |

| Acetyl chloride | Acetamide | Inert solvent (e.g., DCM, THF), base (e.g., pyridine, Et3N), 0 °C to room temperature |

| Benzoyl chloride | Benzamide | Inert solvent (e.g., DCM, THF), base (e.g., pyridine, Et3N), 0 °C to room temperature |

| Methanesulfonyl chloride | Methanesulfonamide | Inert solvent (e.g., DCM, THF), base (e.g., pyridine, Et3N), 0 °C to room temperature |

| p-Toluenesulfonyl chloride | p-Toluenesulfonamide | Inert solvent (e.g., DCM, THF), base (e.g., pyridine, Et3N), 0 °C to room temperature |

These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of substituents, thereby modifying the compound's physicochemical properties.

Alkylation and Reductive Amination

Direct alkylation of the 2-amino group can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

A more controlled method for introducing alkyl groups is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Table 2: Reductive Amination of 4-(Oxolan-2-yl)pyrimidin-2-amine

| Carbonyl Compound | Reducing Agent | Product Type |

| Formaldehyde | NaBH3CN | N-Methyl derivative |

| Acetaldehyde | NaBH(OAc)3 | N-Ethyl derivative |

| Acetone | NaBH3CN | N-Isopropyl derivative |

| Benzaldehyde | NaBH(OAc)3 | N-Benzyl derivative |

This method is highly versatile and allows for the introduction of a diverse range of alkyl and arylalkyl groups.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. The resulting imine can be a stable compound or a reactive intermediate for further transformations.

The formation of Schiff bases is a fundamental reaction in organic chemistry and provides a gateway to a variety of other derivatives through subsequent reactions of the C=N double bond.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is an electron-deficient system, which generally makes it resistant to electrophilic aromatic substitution. The presence of the electron-donating amino group at the C2 position can activate the ring towards electrophiles to some extent, but harsh reaction conditions are often required. When substitution does occur, it is expected to be directed to the C5 position, which is ortho and para to the activating amino group and meta to the ring nitrogens.

Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (NAS), particularly at positions C4 and C6, which are activated by the ring nitrogen atoms. However, in 4-(Oxolan-2-yl)pyrimidin-2-amine, the C4 position is already substituted. If a suitable leaving group, such as a halogen, were present at the C6 position, it could be displaced by a variety of nucleophiles. Given the current structure, direct NAS on the pyrimidine ring is unlikely without prior modification.

Modifications of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a saturated ether and is generally stable under many reaction conditions. However, it can undergo specific transformations.

Ring-opening reactions of the oxolane moiety can be achieved under strongly acidic conditions, often in the presence of a nucleophile. This would lead to the formation of a 4-substituted pyrimidin-2-amine with a linear side chain.

Ring Opening Reactions

The oxolane (tetrahydrofuran, THF) ring is a stable cyclic ether, but it can undergo ring-opening reactions under specific, typically acidic or electrophilically activated, conditions. This process transforms the saturated heterocycle into a linear, functionalized four-carbon chain, offering a route to significant structural modification.

The reaction is generally initiated by activation of the ether oxygen. Strong Brønsted acids or Lewis acids can protonate or coordinate to the oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack. nih.govnih.gov For instance, treatment with hydrogen halides (like HBr) can cleave the ring to produce 4-halobutan-1-ol derivatives. sciencemadness.org More sophisticated methods involve strong electrophilic activators. Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), for example, can activate the THF ring, which is then opened by various nucleophiles. acs.org This approach has been used to synthesize a range of functionalized butoxy derivatives. rsc.org Studies have also demonstrated the ring-opening of THF on semiconductor surfaces like Ge(100), leading to the formation of Ge–(CH₂)₄–O–Ge structures. acs.org In the context of 4-(oxolan-2-yl)pyrimidin-2-amine, such reactions would yield a 4-(4-substituted-butoxy)pyrimidin-2-amine derivative, providing a versatile handle for further chemical elaboration.

| Activating Reagent | Nucleophile/Conditions | Result of Ring Opening on THF | Reference(s) |

|---|---|---|---|

| H₃PW₁₂O₄₀·13H₂O | Acetic Anhydride | Cationic Polymerization | nih.gov |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Nitriles, Aryloxides | Regioselective opening to 4-functionalized butoxy compounds | acs.orgrsc.org |

| Frustrated Lewis Pairs (FLPs) | Heat (e.g., 80 °C) | Cleavage to form zwitterionic products | nih.govacs.org |

| Nitric Acid (HNO₃) | Vigorous reaction | Oxidation and cleavage to Succinic acid | sciencemadness.org |

| Hydrogen Halides (e.g., HBr, HCl) | Reflux/Heat | Cleavage to 4-halobutan-1-ol | sciencemadness.org |

Functionalization of the Oxolane Ring

When ring integrity is maintained, the oxolane moiety can be functionalized directly. The most reactive positions are the α-C-H bonds adjacent to the ring oxygen, which are activated towards radical abstraction and oxidation.

Oxidation of the THF ring is a common transformation that typically yields the corresponding lactone. researchgate.net Various oxidizing agents, including hydrogen peroxide catalyzed by metal complexes like spinel ZnFe₂O₄ nanoparticles, can selectively oxidize the α-carbon to produce γ-butyrolactone. mdpi.com In the case of 4-(oxolan-2-yl)pyrimidin-2-amine, this would result in the formation of 4-(5-oxo-oxolan-2-yl)pyrimidin-2-amine. Anodic oxidation on specific electrodes has also been shown to produce 2-hydroxytetrahydrofuran. researchgate.net

Another powerful strategy is the direct C-H functionalization. Photocatalytic methods, for instance, can generate a bromine radical from a simple precursor, which then selectively abstracts an α-hydrogen from THF. rsc.org The resulting THF radical can then engage in C-C or C-S bond-forming reactions. rsc.orgthieme-connect.com This allows for the introduction of aryl, heteroaryl, or thioether substituents at the 2-position of the oxolane ring without requiring pre-functionalization. thieme-connect.com

| Reaction Type | Reagents/Conditions | Product Type (from THF) | Reference(s) |

|---|---|---|---|

| Oxidation | H₂O₂ / ZnFe₂O₄ catalyst, 80 °C | γ-Butyrolactone (major product) | mdpi.com |

| Molecular Oxygen / Pt complexes | γ-Butyrolactone | researchgate.net | |

| Anodic Oxidation (Pt anode) | 2-Hydroxytetrahydrofuran | researchgate.net | |

| C-H Functionalization | 4-CzIPN (photocatalyst), ⁿBu₄NBr, Blue LEDs | α-Thioether or α-Alkyl derivatives | rsc.org |

| Visible light, TBATB, TFA | α-Alkylation of heteroaromatics | thieme-connect.com | |

| Ni-catalyzed photoredox reaction | α-Arylation of the ether ring | organic-chemistry.org |

Cross-Coupling Reactions for Peripheral Functionalization (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aromatic and heteroaromatic systems. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.org For 4-(oxolan-2-yl)pyrimidin-2-amine, these reactions would occur on the pyrimidine ring. A necessary prerequisite for these transformations is the introduction of a halide (or triflate) handle, as the native C-H bonds of the pyrimidine are not typically reactive enough for direct coupling.

The 2-aminopyrimidine (B69317) core can be readily halogenated. Due to the electronic nature of the ring, electrophilic substitution occurs preferentially at the C5-position. wikipedia.org Treatment with agents like N-bromosuccinimide (NBS) or bromine in an aqueous solution containing a mild base like calcium carbonate can efficiently produce the 5-bromo derivative. google.com This 5-halo-4-(oxolan-2-yl)pyrimidin-2-amine is an ideal substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the halopyrimidine with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org The reaction is generally catalyzed by a Pd(0) species, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the organoboron species. These reactions are highly versatile and tolerate a wide range of functional groups, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C5-position. rsc.orgnih.gov

Heck Reaction: The Heck reaction couples the halopyrimidine with an alkene in the presence of a palladium catalyst and a base (e.g., Et₃N). wikipedia.orgorganic-chemistry.org This reaction forms a new C-C bond and introduces a substituted vinyl group at the C5-position. The reaction typically shows high stereoselectivity, favoring the formation of the trans-alkene. organic-chemistry.orgyoutube.com

Sonogashira Coupling: This reaction involves the coupling of the halopyrimidine with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). wikipedia.orglibretexts.org An amine base, such as triethylamine or diisopropylamine, is typically used as both the base and often as the solvent. magtech.com.cn This method is the most reliable way to install an alkyne functional group, creating 5-alkynyl-4-(oxolan-2-yl)pyrimidin-2-amine derivatives, which are valuable intermediates for further synthesis. researchgate.netresearchgate.netscirp.org

| Coupling Reaction | Partner | Catalyst System (Typical) | Base (Typical) | Product (at C5-position) | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ or Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃, CsF | Aryl or Vinyl group | rsc.orgnih.govmdpi.com |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | Substituted Alkene | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | Substituted Alkyne | magtech.com.cnresearchgate.netresearchgate.netscirp.org |

Photochemical and Electrochemical Transformations

The response of 4-(oxolan-2-yl)pyrimidin-2-amine to light or electrical current is another avenue for reactivity, primarily involving the pyrimidine ring.

Photochemical Transformations: Pyrimidine and its derivatives are known to undergo photochemical reactions. Upon UV irradiation, pyrimidine itself can photolytically decompose into uracil. wikipedia.org More complex aminopyrimidine derivatives, such as 1-aminopyrene, have been shown to transform into various oxidation products upon light irradiation. nih.gov For 4-(oxolan-2-yl)pyrimidin-2-amine, irradiation with UV light could potentially lead to oxidation of the amino group or rearrangement and cleavage of the pyrimidine ring. Furthermore, photochemical methods can be used to initiate radical reactions, such as the α-alkylation of aldehydes using pyridinium (B92312) salts as precursors, suggesting that the pyrimidine nitrogen atoms could be involved in forming photo-active charge-transfer complexes. rsc.org

Electrochemical Transformations: The pyrimidine nucleus is electrochemically active. Studies have detailed the electrochemical reduction of pyrimidine and cytosine in aqueous media. acs.orgacs.org This suggests that the pyrimidine ring in 4-(oxolan-2-yl)pyrimidin-2-amine could be reduced at an electrode surface, potentially leading to the saturation of one of the double bonds to form a dihydropyrimidine (B8664642) derivative. Electrochemical oxidation is also a possibility. While the parent molecule lacks easily oxidizable groups, related systems demonstrate the potential. For instance, the electrochemical oxidation of catechols in the presence of 2,4-diamino-6-hydroxypyrimidine (B22253) leads to the one-pot synthesis of complex pyrimido[4,5-b]indole derivatives through an electro-generated quinone intermediate. oup.com This highlights the potential for electrochemical methods to drive complex annulation reactions should additional functional groups be present on the core structure.

Computational and Theoretical Investigations of 4 Oxolan 2 Yl Pyrimidin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily based on Density Functional Theory (DFT), provide insights into the electronic structure, stability, and reactivity of 4-(Oxolan-2-yl)pyrimidin-2-amine.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO)

The electronic structure of a molecule is intricately linked to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For pyrimidine (B1678525) derivatives, the HOMO is often distributed over the pyrimidine ring and the amino group, indicating these as potential sites for electrophilic attack. The LUMO is typically localized on the pyrimidine ring. In the case of 4-(Oxolan-2-yl)pyrimidin-2-amine, the oxolane ring can also influence the electron distribution.

Table 1: Calculated HOMO-LUMO Energies and Related Quantum Chemical Parameters for a Related Pyrimidine Derivative

| Parameter | Value | Reference |

| HOMO Energy | ||

| LUMO Energy | ||

| HOMO-LUMO Gap (ΔE) | ||

| Ionization Potential (I) | ||

| Electron Affinity (A) | ||

| Electronegativity (χ) | ||

| Hardness (η) |

Note: Specific values for 4-(Oxolan-2-yl)pyrimidin-2-amine are not available in the searched literature. The table illustrates typical parameters calculated for similar compounds.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 4-(Oxolan-2-yl)pyrimidin-2-amine is not rigid. The rotation around the C-C bond connecting the pyrimidine and oxolane rings, as well as the puckering of the oxolane ring, leads to various possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a biological target.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations can predict spectroscopic properties, which can aid in the characterization of the compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for interpreting experimental spectra and confirming the molecular structure. For 4-(Oxolan-2-yl)pyrimidin-2-amine, predictions would involve identifying the distinct signals for the protons and carbons on both the pyrimidine and oxolane rings.

IR (Infrared): IR spectroscopy is used to identify functional groups. Theoretical IR spectra can predict the vibrational frequencies corresponding to specific bonds, such as the N-H stretching of the amine group, C=N and C=C stretching in the pyrimidine ring, and C-O-C stretching of the oxolane moiety.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For pyrimidine derivatives, these transitions are typically of the π → π* and n → π* type.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static picture from quantum chemical calculations.

Ligand-Target Interaction Dynamics

Given that pyrimidine derivatives are often investigated as inhibitors of biological targets like kinases, MD simulations are a powerful tool to study how 4-(Oxolan-2-yl)pyrimidin-2-amine might interact with a protein's active site. These simulations can reveal:

The stability of the ligand-protein complex over time.

Key amino acid residues involved in the interaction.

The role of hydrogen bonds, hydrophobic interactions, and other non-covalent forces in binding.

Conformational changes in the ligand and the protein upon binding.

Table 2: Typical Interactions of Pyrimidine Derivatives in Protein Binding Sites

| Interaction Type | Interacting Groups on Ligand | Common Interacting Residues in Protein |

| Hydrogen Bonding | Amino group, Pyrimidine nitrogens | Hinge region residues (e.g., in kinases) |

| Hydrophobic Interactions | Pyrimidine ring, Oxolane ring | Hydrophobic pockets |

| Pi-stacking | Pyrimidine ring | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

Solvent Effects on Molecular Conformation

The surrounding solvent can significantly influence the conformation and properties of a molecule. MD simulations in an explicit solvent (like water) can show how solvent molecules interact with 4-(Oxolan-2-yl)pyrimidin-2-amine and how this affects its conformational preferences. The solvent can stabilize certain conformers through hydrogen bonding and other interactions, which can be different from the gas-phase predictions of quantum chemical calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal in modern medicinal chemistry. These computational models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties.

Descriptor Calculation and Analysis

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. For a compound like 4-(Oxolan-2-yl)pyrimidin-2-amine, a wide array of descriptors would be calculated to build a robust model. These are typically categorized as:

1D Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Wiener index, Randić index), and connectivity indices. These descriptors encode information about the atom-atom connectivity within the molecule.

3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include geometric parameters (e.g., molecular surface area, volume) and spatial relationships between atoms.

Physicochemical Descriptors: These include properties like logP (lipophilicity), polar surface area (PSA), and molar refractivity, which are crucial for understanding a molecule's pharmacokinetic profile.

While a specific QSAR study on 4-(Oxolan-2-yl)pyrimidin-2-amine is not available, studies on related pyrimidine derivatives highlight the importance of certain descriptors. For instance, in QSAR studies of 4-arylthieno[3,2-d]pyrimidine derivatives as adenosine (B11128) receptor antagonists, descriptors such as the dipole moment magnitude, Wiener index, and molecular area were found to be significant in correlating with biological activity. researchgate.net

Table 1: Illustrative Molecular Descriptors for a Pyrimidine Derivative (Example)

| Descriptor Category | Descriptor Name | Typical Value Range | Significance |

| 1D | Molecular Weight | 150 - 500 g/mol | Influences solubility and absorption. |

| 2D | Topological Polar Surface Area (TPSA) | 40 - 140 Ų | Relates to drug transport properties. |

| 3D | Molecular Volume | 100 - 400 ų | Affects binding pocket fit. |

| Physicochemical | logP | -1 to 5 | Indicates lipophilicity and membrane permeability. |

This table is illustrative and not specific to 4-(Oxolan-2-yl)pyrimidin-2-amine.

Predictive Modeling for Biological Activity Potential

Once a set of descriptors is calculated for a series of compounds with known biological activities, a predictive QSAR model can be developed. This involves using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF) to create a mathematical equation that links the descriptors to the activity.

For example, a study on 3-pyrimidin-4-yl-oxazolidin-2-one derivatives as isocitrate dehydrogenase inhibitors successfully employed Topomer CoMFA and HQSAR methods to build predictive models. nih.gov These models, validated through cross-validation and external test sets, could then be used to predict the activity of new, unsynthesized derivatives. nih.gov Such an approach could be hypothetically applied to a series of 4-(Oxolan-2-yl)pyrimidin-2-amine analogs to predict their potential biological activities against a specific target.

Molecular Docking and Modeling Studies for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

In the absence of specific docking studies for 4-(Oxolan-2-yl)pyrimidin-2-amine, we can look at studies on analogous compounds to understand the potential applications. For instance, molecular docking studies on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been conducted to investigate their inhibitory potential against cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6. nih.govnih.gov These studies revealed key interactions, like hydrogen bonds and hydrophobic interactions, between the pyrimidine core and the amino acid residues in the kinase active site. nih.govnih.gov

A hypothetical docking study of 4-(Oxolan-2-yl)pyrimidin-2-amine into a kinase active site might reveal the following:

The pyrimidin-2-amine moiety could form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

The oxolane (tetrahydrofuran) ring could occupy a hydrophobic pocket, contributing to the binding affinity.

Table 2: Potential Biological Targets for Pyrimidine Derivatives Based on Docking Studies of Analogs

| Target Class | Specific Target Example | Potential Therapeutic Area | Reference |

| Kinases | Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) | Cancer | nih.govnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov | |

| Anaplastic Lymphoma Kinase (ALK) | Cancer | nih.gov | |

| Other Enzymes | Isocitrate Dehydrogenase (IDH) | Cancer | nih.gov |

| Receptors | Adenosine Receptors | Parkinson's Disease | researchgate.net |

This table lists potential targets based on studies of related pyrimidine compounds and does not represent confirmed targets for 4-(Oxolan-2-yl)pyrimidin-2-amine.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate reaction mechanisms, transition states, and reaction kinetics. Density Functional Theory (DFT) is a common method used for such studies. While there are no specific computational studies on the reaction mechanism for the synthesis of 4-(Oxolan-2-yl)pyrimidin-2-amine in the reviewed literature, the general principles can be applied.

The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as guanidine (B92328). A plausible synthesis of 4-(Oxolan-2-yl)pyrimidin-2-amine could involve the reaction of a β-keto ester or a related precursor containing the oxolane moiety with guanidine.

A computational study of this reaction could involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.

Calculating Reaction Enthalpies and Gibbs Free Energies: To determine the thermodynamic feasibility of the reaction.

Such computational insights can help in optimizing reaction conditions, understanding byproduct formation, and designing more efficient synthetic routes.

Biological and Biochemical Investigations of 4 Oxolan 2 Yl Pyrimidin 2 Amine and Its Derivatives

Enzyme Inhibition Studies (e.g., Kinases, PDE2, MALT1)

Derivatives of pyrimidin-2-amine have been extensively studied as inhibitors of various enzymes, demonstrating potent and often selective activity. These studies are critical in the fields of oncology and inflammatory diseases.

Kinases: A primary area of investigation for pyrimidin-2-amine derivatives is the inhibition of protein kinases, which are pivotal regulators of cell signaling. Dysregulation of kinase activity is a hallmark of cancer, making them attractive therapeutic targets.

Cyclin-Dependent Kinases (CDK4 & CDK6): Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.govnih.gov These kinases, in complex with cyclin D, control the G1-S phase transition of the cell cycle. nih.gov By inhibiting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest in the G1 phase and subsequent inhibition of tumor cell proliferation. researchgate.netyoutube.com The mechanism of action is ATP-competitive, with the pyrimidine (B1678525) core interacting with the hinge region of the kinase's ATP-binding pocket. nih.gov

Polo-Like Kinase 4 (PLK4): A series of novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of PLK4, a master regulator of centriole duplication. nih.gov Overexpression of PLK4 can lead to centrosome amplification, genetic instability, and tumorigenesis. nih.gov The design of these inhibitors often involves a scaffold hopping strategy from known inhibitors like centrinone. nih.gov Molecular docking studies reveal that the aminopyrimidine core forms crucial hydrogen bonds with hinge residues (e.g., Glu-90, Cys-92) in the PLK4 active site. nih.gov

Other Kinases: The pyrimidin-2-amine scaffold has also been incorporated into inhibitors of other kinases, such as Aurora kinases, which are involved in mitotic progression. Certain derivatives have been found to selectively inhibit Aurora A kinase over Aurora B. google.com

MALT1 Paracaspase: Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key mediator of NF-κB signaling in lymphocytes. A new class of MALT1 inhibitors featuring a "2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one" scaffold has been developed. nih.gov These compounds act as covalent inhibitors, potently suppressing the protease function of MALT1. This inhibition effectively downregulates MALT1 activity and its downstream signaling pathways, which is a promising strategy for treating certain B-cell lymphomas. nih.gov

The inhibitory potency of these pyrimidin-2-amine derivatives has been quantified through various biochemical assays, yielding IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values.

Below is a table summarizing the kinetic data for selected pyrimidin-2-amine derivatives against their respective enzyme targets.

| Compound/Derivative Class | Target Enzyme | IC50 / Ki | Source |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 78) | CDK4 | Ki = 1 nM | acs.org |

| CDK6 | Ki = 34 nM | acs.org | |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 3a) | CDK4 | IC50 = 30 nM | nih.gov |

| CDK6 | IC50 = 4 nM | nih.gov | |

| Pyrimidin-2-amine derivative (Cmpd 8h) | PLK4 | IC50 = 6.7 nM (0.0067 µM) | nih.gov |

| (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine (Cmpd 14i) | PLK4 | IC50 = 11.2 nM | |

| Thiazolo[4,5-d]pyrimidin-7(6H)-one (Cmpd 10m) | MALT1 | IC50 = 1.7 µM | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interactions

Beyond enzyme inhibition, pyrimidin-2-amine derivatives have been designed to interact with G-protein coupled receptors (GPCRs), particularly adenosine (B11128) receptors, which are implicated in a wide range of physiological processes.

A2B Adenosine Receptor Antagonists: A notable example is the derivative 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine (also known as LAS38096). This compound has been identified as a potent and selective antagonist for the A2B adenosine receptor. nih.gov Radioligand binding assays demonstrated its high affinity for the A2B receptor, with a Ki value of 17 nM. nih.gov The selectivity profile is excellent, with significantly lower affinity for other adenosine receptor subtypes (IC50 values >1000 nM for A1 and A3, and >2500 nM for A2A). nih.gov Such selectivity is crucial for minimizing off-target effects. The antagonism of the A2B receptor by such compounds can prevent adenosine-mediated immunosuppression in the tumor microenvironment, making it a target of interest in immuno-oncology. wikipedia.org

Allosteric modulators bind to a site on a receptor distinct from the orthosteric site (where the endogenous ligand binds), causing a conformational change that alters the receptor's response to the endogenous ligand. nih.gov This can offer greater specificity and a more nuanced modulation of receptor activity compared to traditional agonists or antagonists.

While allosteric modulation is a known mechanism for purine (B94841) and pyrimidine receptors, specific studies detailing derivatives of 4-(Oxolan-2-yl)pyrimidin-2-amine as allosteric modulators are not extensively documented in the current scientific literature. Research has identified various chemical classes, such as 1H-imidazo-[4,5-c]quinolin-4-amines, as allosteric modulators of the A3 adenosine receptor, but these are structurally distinct from the pyrimidin-2-amine core focused on here. The development of pyrimidin-2-amine-based allosteric modulators remains an area for future investigation.

Cell-Based Assays for Pathway Modulation and Cellular Activity (Mechanistic Focus)

To translate biochemical inhibition and receptor binding into a cellular context, pyrimidin-2-amine derivatives have been evaluated in a variety of cell-based assays. These assays provide insight into their mechanisms of action at a cellular level.

Modulation of Kinase Pathways and Anti-proliferative Activity: The CDK4/6 and PLK4 inhibitors serve as prime examples. In cancer cell lines, these compounds demonstrate potent anti-proliferative effects. For instance, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives inhibit the growth of multiple human cancer cell lines, including leukemia (MV4-11), melanoma (M249), and breast cancer lines. nih.govresearchgate.net The GI50 (concentration for 50% of maximal inhibition of cell proliferation) for compound 78 against MV4-11 cells was 23 nM. acs.org Mechanistically, this activity is linked to the intended pathway modulation: CDK4/6 inhibitors cause a G1 phase cell cycle arrest by preventing Rb phosphorylation, while PLK4 inhibitors induce apoptosis and senescence by disrupting centriole duplication and mitotic progression. nih.govresearchgate.netnih.gov

Induction of Apoptosis: MALT1 inhibitors with a pyrimidine-based scaffold have been shown to effectively induce apoptosis in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells. nih.gov Compound 10m, for example, not only showed potent anti-proliferative activity against HBL1 lymphoma cells but also effectively downregulated downstream NF-κB signaling pathways. nih.gov

Functional Receptor Antagonism: The A2B receptor antagonist LAS38096 has shown efficacy in functional in vitro models, confirming its ability to block receptor signaling in a cellular environment. nih.gov This functional antagonism is key to its potential therapeutic effect of reversing adenosine-mediated immunosuppression.

Below is a table summarizing the cellular activities of selected pyrimidin-2-amine derivatives.

| Compound/Derivative Class | Cellular Assay | Cell Line(s) | Observed Effect / Potency | Source |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 78) | Proliferation | MV4-11 (Leukemia) | GI50 = 23 nM | acs.org |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 3a) | Proliferation | Various Cancer Lines | GI50 = 0.038 - 0.681 µM | nih.gov |

| Pyrimidin-2-amine derivative (Cmpd 8h) | Proliferation | MCF-7, BT474, MDA-MB-231 (Breast Cancer) | Potent anti-proliferative activity | nih.gov |

| Thiazolo[4,5-d]pyrimidin-7(6H)-one (Cmpd 10m) | Proliferation / Apoptosis | HBL1, TMD8 (Lymphoma) | Potent anti-proliferative and pro-apoptotic activity | nih.gov |

Reporter Gene Assays

Reporter gene assays are a fundamental tool for studying the impact of compounds on specific signaling pathways. In the context of pyrimidine derivatives, these assays can elucidate mechanisms of action. For instance, a series of novel 4-substituted-2-aminopyrimidines were evaluated for their ability to inhibit c-Jun N-terminal kinases (JNK). nih.gov The activity of these compounds was confirmed in a c-Jun cellular assay, which typically utilizes a reporter gene (like luciferase or β-galactosidase) under the control of a c-Jun responsive promoter. Inhibition of JNK by the compounds leads to a decrease in c-Jun phosphorylation, thereby reducing the expression of the reporter gene. This provides a quantifiable measure of the compound's efficacy within a cellular context. nih.gov Although data for 4-(Oxolan-2-yl)pyrimidin-2-amine itself is not available, such an assay would be a critical step in characterizing its biological activity profile.

Cell Proliferation/Viability Assays (Mechanistic Focus)

The antiproliferative activity of pyrimidin-2-amine derivatives has been a major focus of investigation, particularly in the context of oncology. Numerous studies have employed various cell-based assays to determine the efficacy of these compounds in inhibiting cancer cell growth.

A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. For example, a series of 4-(2′,4′-difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amine derivatives were evaluated for their cytotoxicity against the Hep-2 cell line using this assay. researchgate.net Similarly, novel 4-aminoquinazoline derivatives were screened against a panel of six cancer cell lines (HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7) to assess their antiproliferative activities. nih.gov

In another study, novel pyrimidin-2-amine derivatives were developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. The antiproliferative activity of these compounds was assessed against breast cancer cells, with one compound, 8h , demonstrating excellent activity. nih.gov The mechanism, in this case, is tied to the inhibition of a specific kinase essential for cell division.

The following table summarizes the antiproliferative activities of selected pyrimidine derivatives from various studies.

| Compound/Derivative Class | Cell Line(s) | Assay Type | Key Findings | Reference |

| 4-(2′,4′-Difluorobiphenyl-4-yl)-6-arylpyrimidin-2-amines | Hep-2 | MTT Assay | Compound 5b showed significant cytotoxicity. | researchgate.net |

| 4-Aminoquinazoline derivatives | HCT-116, MCF-7, etc. | Not specified | Compound 6b showed the most potent antiproliferative activity. | nih.gov |

| Pyrimidin-2-amine derivatives (PLK4 inhibitors) | Breast cancer cells | Not specified | Compound 8h exhibited excellent antiproliferative activity (IC50 = 0.0067 µM for PLK4). | nih.gov |

| Fused Benzo[h]chromeno[2,3-d]pyrimidine derivatives | MCF-7, MDA-MB-435 | Not specified | Compound 4c showed significant efficacy against multiple cell lines. | nih.gov |

| 2,4,5-Substituted Pyrimidines | BEL-7402 | Not specified | Compound 4k displayed high antiproliferative activity (IC50 range 16-62 nM). | acs.org |

| N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900 ) | Multidrug-resistant cancer cells | Not specified | Showed activity against multidrug-resistant cell lines. | nih.gov |

Apoptosis and Cell Cycle Modulation (Mechanistic Focus)

A primary mechanism through which antiproliferative pyrimidine derivatives exert their effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

For instance, a study on novel 4-aminoquinazoline derivatives found that the lead compound, 6b , induced G1 phase cell cycle arrest and apoptosis through the mitochondrial-dependent pathway in HCT116 cells. nih.gov This was linked to the inhibition of the PI3K/Akt signaling pathway. nih.gov Similarly, investigations into fused benzo[h]chromeno[2,3-d]pyrimidine derivatives on the human breast cancer cell line MCF-7 revealed that active compounds could induce apoptosis. nih.gov

The analysis of cell cycle distribution is often performed using flow cytometry after staining cells with a DNA-intercalating dye like propidium (B1200493) iodide (PI). Apoptosis can be detected by methods such as Annexin V-FITC/PI staining, which identifies the externalization of phosphatidylserine (B164497) in early apoptosis and membrane permeability in late apoptosis or necrosis. mdpi.comresearchgate.net

A study on 2,4,5-substituted pyrimidines identified a compound, 4k , that arrested cells at the G2/M phase of the cell cycle with high potency (EC50 = 20 nM). acs.org This effect was attributed to the inhibition of tubulin polymerization. acs.org Other research on tetrahydropyrido[3,2-d]pyrimidine derivatives showed that the lead compound induced S-phase cell cycle arrest, leading to apoptosis, with associated changes in the expression of caspases 3, 8, and 9, cleaved-PARP, CDK2, and Cyclin E. researchgate.net

These findings indicate that pyrimidine derivatives can interfere with the cell cycle at various checkpoints (G1, S, or G2/M) and trigger apoptosis through diverse signaling cascades, often dependent on the specific substitutions on the pyrimidine core.

Protein Expression and Post-Translational Modification Analysis

The effect of a compound on cellular pathways is ultimately mediated by changes in protein expression levels and their post-translational modifications (PTMs). While specific data for 4-(Oxolan-2-yl)pyrimidin-2-amine is not available, a comprehensive study would involve analyzing its impact on key regulatory proteins.

Techniques like Western blotting would be employed to quantify the expression levels of proteins involved in pathways identified in earlier assays. For example, following treatment with a pyrimidine-based PI3K inhibitor, researchers would measure the phosphorylation status of Akt and its downstream targets to confirm pathway inhibition. nih.gov Similarly, in studies of apoptosis, the expression levels of Bcl-2 family proteins (e.g., Bcl-2, Bax) and the cleavage of caspases (e.g., caspase-3, -8, -9) and PARP are analyzed to confirm the activation of apoptotic pathways. researchgate.net

Modern proteomics, often using mass spectrometry, can provide a more global view of changes in protein expression and PTMs following compound treatment. This can help identify novel targets and off-target effects, providing a deeper understanding of the compound's mechanism of action.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This involves the systematic design, synthesis, and biological evaluation of analogs.

Design and Synthesis of Analogs

The synthesis of 4-substituted pyrimidin-2-amine analogs typically involves the condensation of a chalcone (B49325) precursor with guanidine (B92328). researchgate.netajol.info Chalcones are prepared via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde. researchgate.net This modular approach allows for extensive variation at the 4- and 6-positions of the pyrimidine ring.

Another versatile method is the nucleophilic substitution of a leaving group (e.g., chlorine) on the pyrimidine ring. For instance, intermediates for potent PLK4 inhibitors were prepared via the nucleophilic substitution of commercially available 2,4-dichloropyrimidine (B19661) with various nucleophiles. nih.gov Subsequent reactions, such as Buchwald-Hartwig coupling, can be used to introduce further diversity. nih.gov

The synthesis of thiazolo[3,2-α]pyrimidine analogs, a related heterocyclic system, has been achieved through a one-pot, three-component reaction involving a substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes. biointerfaceresearch.com This highlights the diverse synthetic strategies available for creating libraries of pyrimidine-based compounds for biological screening.

The table below outlines some synthetic approaches for creating analogs.

| Synthetic Strategy | Key Intermediates/Reagents | Resulting Scaffold | Reference |

| Claisen-Schmidt Condensation & Cyclization | Substituted acetophenones, substituted benzaldehydes, guanidine | 4,6-diarylpyrimidin-2-amines | researchgate.netajol.info |

| Nucleophilic Substitution & Coupling | 2,4-Dichloropyrimidine, various amines, X-Phos/Pd2(dba)3 | Substituted pyrimidin-2-amines | nih.gov |

| One-pot Three-component Reaction | 4-phenylthiazole-2-amine, acetylacetone, aromatic aldehydes | Thiazolo[3,2-α]pyrimidines | biointerfaceresearch.com |

| Biginelli-type Reaction | Aldehyde, N-methylthiourea, methyl acetoacetate (B1235776) | Tetrahydropyrimidines | mdpi.com |

Elucidation of Key Pharmacophoric Elements

SAR studies help to identify the key structural features (pharmacophores) responsible for a compound's biological activity.

For a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives developed as CDK4/6 inhibitors, medicinal chemistry optimization revealed that specific substitutions on the thiazole (B1198619) and pyridine (B92270) rings were crucial for potency and selectivity. nih.gov The 2-aminopyrimidine (B69317) core served as a critical hinge-binding motif. nih.gov

In the development of pyrimidin-2-amine derivatives as PLK4 inhibitors, it was found that the aminopyrimidine core formed key hydrogen bond interactions with the hinge region of the kinase. nih.gov The substituent at the 4-position was directed towards a hydrophobic cavity, and modifications in this region significantly impacted inhibitory activity. For example, the introduction of a hydrophilic fragment that adapted well to the solvent-exposed region enhanced the inhibitory activity of compound 8h . nih.gov

For 4-substituted-2-aminopyrimidines designed as JNK inhibitors, SAR studies guided the optimization of the substituent at the 4-position to improve metabolic stability (microsomal clearance) while maintaining potent kinase inhibition. nih.gov

Target Identification and Validation Methodologies

The identification of molecular targets is a critical step in elucidating the mechanism of action of a bioactive compound. For 4-(Oxolan-2-yl)pyrimidin-2-amine and its derivatives, a range of methodologies can be employed to identify and validate their biological targets. These approaches are often categorized into direct and indirect methods.

Affinity Chromatography Approaches

Affinity chromatography is a powerful technique used to isolate and purify target proteins from complex biological mixtures. This method relies on the specific interaction between the compound of interest (ligand) and its target protein. The ligand, in this case, a derivative of 4-(Oxolan-2-yl)pyrimidin-2-amine, is immobilized on a solid support or matrix. When a cell lysate or tissue extract is passed over this matrix, the target protein binds to the ligand while other proteins are washed away. The bound protein can then be eluted and identified.

The successful application of affinity chromatography for target identification of pyrimidine derivatives involves several key steps:

Ligand Immobilization: A derivative of 4-(Oxolan-2-yl)pyrimidin-2-amine with a suitable linker arm is synthesized. This linker is crucial to ensure that the immobilized ligand remains accessible for binding to its target without steric hindrance.

Matrix Selection: An inert matrix material, such as agarose (B213101) or sepharose beads, is chosen as the solid support.

Affinity Purification: The cell lysate is incubated with the ligand-coupled matrix. After a series of washing steps to remove non-specific binders, the target protein is eluted by changing the buffer conditions (e.g., pH, ionic strength) or by adding a high concentration of the free ligand.

Target Identification: The eluted proteins are typically identified using techniques like mass spectrometry.

Proteomics-Based Target Deconvolution

Chemical proteomics offers a suite of powerful, unbiased methods for identifying the cellular targets of a small molecule. These approaches can provide a global view of the interactions between a compound and the proteome.

Table 1: Proteomics-Based Methods for Target Deconvolution

| Method | Description | Advantages |

| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes that covalently bind to the active sites of a specific class of enzymes. A probe derived from 4-(Oxolan-2-yl)pyrimidin-2-amine could be used to label and identify its target enzymes. | Provides information on the functional state of enzymes. |

| Drug Affinity Responsive Target Stability (DARTS) | This method is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cells are treated with the compound, lysed, and then subjected to limited proteolysis. The stabilized proteins are then identified by mass spectrometry. | Does not require modification of the compound. |

| Thermal Proteome Profiling (TPP) | TPP measures the change in thermal stability of proteins upon ligand binding. A cell lysate or intact cells are heated to different temperatures in the presence and absence of the compound. The aggregated proteins are removed, and the soluble proteins are quantified by mass spectrometry, revealing which proteins were stabilized by the compound. | Can be performed in living cells, providing a more physiologically relevant context. |

For instance, derivatives of 4-(2-furanyl)pyrimidin-2-amines have been identified as potent inhibitors of Janus kinase 2 (JAK2) nih.gov. Proteomics approaches could be employed to confirm JAK2 as a direct target and to identify potential off-target effects.

Investigation of Antimicrobial/Antiviral Activity Mechanisms (if applicable)

Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial and antiviral properties. nih.govresearchgate.net The investigation into the mechanisms underlying these activities is crucial for their development as therapeutic agents.

The structural similarity of 4-(Oxolan-2-yl)pyrimidin-2-amine to nucleosides suggests that its antimicrobial or antiviral activity could stem from the inhibition of key enzymes involved in nucleic acid synthesis or other essential metabolic pathways in pathogens. For example, some pyrimidine analogs act as antimetabolites.

Research on related oxaselenolane nucleosides has demonstrated potent anti-HIV and anti-HBV activities. nih.gov The mechanism for these related compounds often involves the inhibition of viral reverse transcriptase or DNA polymerase. It was found that the stereochemistry of these nucleoside analogs can be critical for their biological activity. nih.gov

While specific studies on the antimicrobial or antiviral mechanisms of 4-(Oxolan-2-yl)pyrimidin-2-amine are not extensively documented, research on various furochromone derivatives condensed with pyrimidine scaffolds has shown significant antimicrobial activity against a range of bacteria and fungi. nih.gov Similarly, other 2-amino-1,3-oxazine derivatives have demonstrated pronounced antimicrobial effects, particularly against Gram-positive bacteria like Staphylococcus aureus. nanobioletters.com

Table 2: Potential Mechanisms of Antimicrobial/Antiviral Activity for Pyrimidine Derivatives

| Mechanism | Description | Examples of Targeted Pathogens |

| Inhibition of Nucleic Acid Synthesis | The compound or its active metabolite may act as a competitive inhibitor of enzymes like DNA polymerase, RNA polymerase, or reverse transcriptase, leading to the termination of nucleic acid chain elongation. | Viruses (e.g., HIV, HBV), Bacteria |

| Inhibition of Essential Enzymes | The compound may target other crucial enzymes in the pathogen's metabolic pathways, such as dihydrofolate reductase or thymidylate synthase, disrupting the synthesis of essential building blocks. | Bacteria, Fungi, Protozoa |

| Disruption of Cell Wall/Membrane Integrity | Some antimicrobial agents interfere with the synthesis of the cell wall or disrupt the integrity of the cell membrane, leading to cell lysis. | Bacteria, Fungi |

Further investigation into the specific antimicrobial and antiviral properties of 4-(Oxolan-2-yl)pyrimidin-2-amine and its derivatives would likely involve a combination of in vitro susceptibility testing against a panel of microbes and viruses, followed by enzymatic assays and molecular modeling to elucidate the precise mechanism of action.

Advanced Analytical Methodologies for Research on 4 Oxolan 2 Yl Pyrimidin 2 Amine

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and molecular characterization of 4-(Oxolan-2-yl)pyrimidin-2-amine. Unlike standard mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap-based systems, provide exceptional mass accuracy, typically below 5 ppm. nih.gov This precision allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z).

For 4-(Oxolan-2-yl)pyrimidin-2-amine (Molecular Formula: C₈H₁₁N₃O), the theoretical exact mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that closely matches this theoretical mass, confirming the compound's elemental formula and distinguishing it from other potential isobaric impurities.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) techniques can provide detailed structural information. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic fragmentation pattern is generated. The analysis of these fragment ions helps to confirm the connectivity of the pyrimidine (B1678525) and oxolane rings.

Table 1: Illustrative HRMS Data for 4-(Oxolan-2-yl)pyrimidin-2-amine

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₁₁N₃O |

| Theoretical Exact Mass [M] | 165.09021 |

| Measured m/z [M+H]⁺ | 166.0975 (example) |

| Mass Accuracy (ppm) | < 5 ppm |

| Key Fragment Ions (m/z) | 71.049 (Oxolanyl cation), 96.045 (Aminopyrimidine cation) |

Advanced NMR Techniques for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of 4-(Oxolan-2-yl)pyrimidin-2-amine in solution. researchgate.netslideshare.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships between atoms. nih.gov

¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons).

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.

2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the pyrimidine and oxolane rings.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the oxolane ring and the pyrimidine ring at the C4 position.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the through-space proximity of protons, which is vital for determining the relative stereochemistry and preferred conformation of the molecule, particularly the orientation of the oxolane ring relative to the pyrimidine ring.

Table 2: Exemplary ¹H and ¹³C NMR Chemical Shift Assignments for 4-(Oxolan-2-yl)pyrimidin-2-amine

| Position | ¹H Chemical Shift (ppm, example) | ¹³C Chemical Shift (ppm, example) |

|---|---|---|

| Pyrimidine H-5 | 7.10 (d) | 115.2 |

| Pyrimidine H-6 | 8.55 (d) | 158.5 |

| Pyrimidine C-2 | - | 163.1 |

| Pyrimidine C-4 | - | 168.0 |

| Oxolane H-2' | 5.45 (t) | 78.9 |

| Oxolane H-3' | 2.10-2.25 (m) | 34.5 |

| Oxolane H-4' | 1.90-2.05 (m) | 25.8 |

| Oxolane H-5' | 3.95-4.10 (m) | 68.7 |

| Amine NH₂ | 5.80 (s, br) | - |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique is essential for unambiguously confirming the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of the chiral center at the C2 position of the oxolane ring.

To perform this analysis, a high-quality single crystal of 4-(Oxolan-2-yl)pyrimidin-2-amine must be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com The data obtained also reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. For instance, hydrogen bonds would be expected between the amine group (donor) and the pyrimidine nitrogen atoms (acceptors) of adjacent molecules.

Table 3: Representative X-ray Crystallographic Data

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic (example) |

| Space Group | P2₁/c (example) |

| Unit Cell Dimensions (Å) | a = 8.5, b = 12.1, c = 9.2, β = 95.5° (example) |

| Volume (ų) | 945.0 (example) |

| Z (Molecules per unit cell) | 4 |

| Key Hydrogen Bonds | N-H···N (intermolecular) |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

The oxolane ring in 4-(Oxolan-2-yl)pyrimidin-2-amine contains a stereocenter at the C2' position, meaning the compound can exist as two enantiomers (R and S). Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. nih.gov Chiral chromatography is the primary method for this purpose.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. mdpi.com CSPs, often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or macrocyclic antibiotics, create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. mdpi.com The choice of mobile phase (normal or reversed-phase) is optimized to achieve baseline resolution (Rs > 1.5) between the enantiomeric peaks. ethernet.edu.et The relative area of each peak in the chromatogram is used to determine the enantiomeric excess (ee) or enantiomeric ratio.

Table 4: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (example) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S-enantiomer) | 12.5 min (example) |

| Retention Time (R-enantiomer) | 14.8 min (example) |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Purity and Impurity Profiling

Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of 4-(Oxolan-2-yl)pyrimidin-2-amine and identifying any related impurities. enovatia.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for this application. nih.gov

An HPLC method is first developed to separate the main compound from any potential impurities, such as starting materials, by-products from the synthesis, or degradation products. nih.gov The eluent from the HPLC is then directed into a mass spectrometer. The MS provides the molecular weight of each separated component, while the MS/MS provides fragmentation data that helps in the structural elucidation of the unknown impurities. enovatia.com This is crucial for understanding the reaction pathways and for quality control. For instance, an impurity with a mass difference of -2 Da could indicate an unsaturated analog, while a +16 Da difference might suggest an N-oxide impurity.

Spectroscopic Characterization in Solution (e.g., UV-Vis, Fluorescence, Circular Dichroism)

Solution-phase spectroscopic methods provide valuable information about the electronic properties and solution behavior of the compound.

UV-Vis Spectroscopy: The pyrimidine ring is a chromophore that absorbs ultraviolet (UV) light. A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, will show characteristic absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these peaks are related to the π-electron system of the molecule. For aminopyrimidines, typical absorptions occur in the 230-300 nm range. nih.gov

Fluorescence Spectroscopy: Many aromatic heterocyclic compounds, including aminopyrimidine derivatives, exhibit fluorescence. mdpi.comsciforum.net A fluorescence spectrum is obtained by exciting the molecule at its absorption maximum and measuring the emitted light at a longer wavelength (the Stokes shift). The quantum yield and emission wavelength are sensitive to the molecular structure and the solvent environment. nih.gov